molecular formula C15H10ClF3O B8381814 2-(4-Chloro-phenyl)-1-(4-trifluoromethyl-phenyl)ethanone

2-(4-Chloro-phenyl)-1-(4-trifluoromethyl-phenyl)ethanone

Cat. No. B8381814
M. Wt: 298.68 g/mol
InChI Key: ZIBXWXXKIZRVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346757B2

Procedure details

A solution of 3 g of 1-Chloro-4-iodo-benzene, 9 g of Cs2CO3, 36 mg of Pd(dba)2 (Bis(dibenzylidenacetonpalladium), 72 mg of Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) and 4.7 g of 1-(4-Trifluoromethyl-phenyl)ethanone in 45 ml of dioxane was heated under argon for 30 min at 150° C. by microwave irradiation. After cooling to room temperature and dilution with saturated aqueous sodium hydrogen carbonate solution the reaction mixture was filtered through a chem Elut® cartridge by eluting with ethyl acetate The solvents were removed under reduced pressure and the crude product was purified by chromatography on silica gel eluting with a gradient of n-heptane/ethyl acetate. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 3.7 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[F:57][C:58]([F:69])([F:68])[C:59]1[CH:64]=[CH:63][C:62]([C:65](=[O:67])[CH3:66])=[CH:61][CH:60]=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:66][C:65]([C:62]2[CH:63]=[CH:64][C:59]([C:58]([F:57])([F:68])[F:69])=[CH:60][CH:61]=2)=[O:67])=[CH:4][CH:3]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)I
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
72 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
4.7 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(C)=O)(F)F
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
36 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
dilution with saturated aqueous sodium hydrogen carbonate solution the reaction mixture was filtered through a chem Elut® cartridge
WASH
Type
WASH
Details
by eluting with ethyl acetate The solvents
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica gel eluting with a gradient of n-heptane/ethyl acetate
ADDITION
Type
ADDITION
Details
The fractions containing the product
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(=O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.